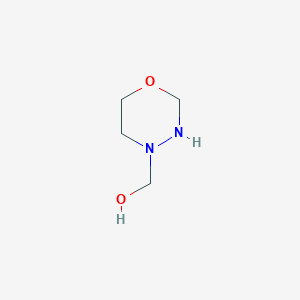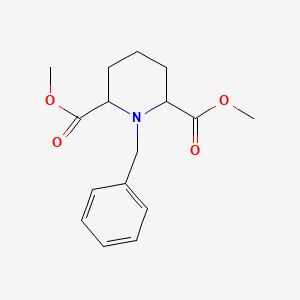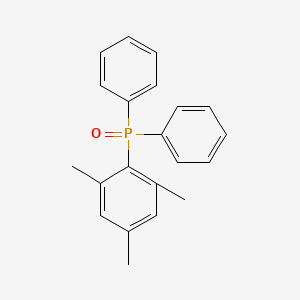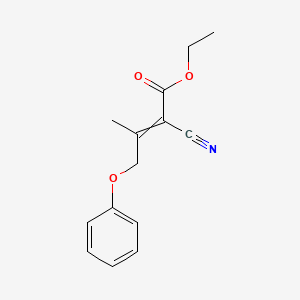
Ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, a phenoxy group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate can be synthesized through a multi-step process. One common method involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 4-phenoxybenzaldehyde in the presence of a base such as piperidine. The reaction is typically carried out in an ethanol solvent under reflux conditions until the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano or ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyano or ester derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of new products or intermediates.
Comparación Con Compuestos Similares
Ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate can be compared with other cyanoacrylates such as:
Ethyl cyanoacetate: Lacks the phenoxy group and has different reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyano-3-phenyl-2-butenoate: Similar structure but with a phenyl group instead of a phenoxy group.
Propiedades
Número CAS |
90158-41-1 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-3-17-14(16)13(9-15)11(2)10-18-12-7-5-4-6-8-12/h4-8H,3,10H2,1-2H3 |
Clave InChI |
VDMZZTPTWMPFMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C)COC1=CC=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)

![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)

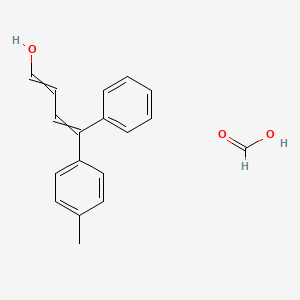
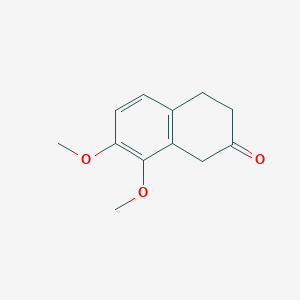
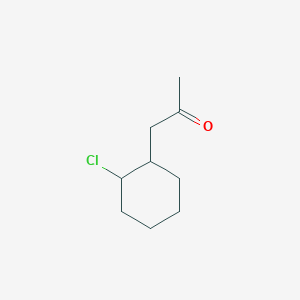
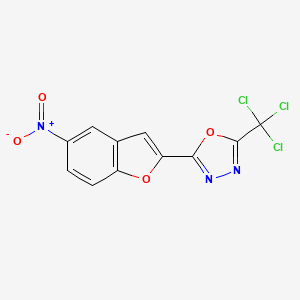
![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)
